molecular formula C12H22Cl2N6O2 B12763739 Acetamide, N,N'-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride CAS No. 72906-29-7

Acetamide, N,N'-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride

Cat. No.: B12763739
CAS No.: 72906-29-7
M. Wt: 353.25 g/mol
InChI Key: GBMROMGTLGCLPL-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of ethylenediamine with acetonitrile derivatives under controlled temperature and pH conditions.

    Cyclization: The intermediate products undergo cyclization reactions to form the desired cyclic structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:

    Batch Reactors: Large-scale batch reactors are used for the initial synthesis steps.

    Continuous Flow Systems: Continuous flow systems are employed for subsequent reactions and purification processes.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl))bis(2-bromo-)
  • Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
  • Glycine, N,N’-1,2-ethanediylbis-

Uniqueness

Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

72906-29-7

Molecular Formula

C12H22Cl2N6O2

Molecular Weight

353.25 g/mol

IUPAC Name

2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide;dihydrochloride

InChI

InChI=1S/C12H20N6O2.2ClH/c13-3-1-11(19)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14;;/h15-16H,1-2,5-10H2,(H,17,19)(H,18,20);2*1H

InChI Key

GBMROMGTLGCLPL-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNC(=O)CC#N)NCCNC(=O)CC#N.Cl.Cl

Origin of Product

United States

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